Acetanilide, 3'-benzyloxy-2-diethylamino-, hydrochloride

Description

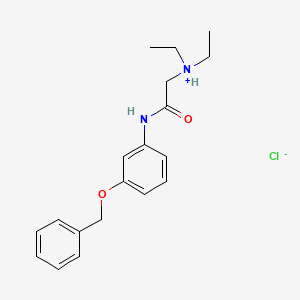

Chemical Identification: Acetanilide, 3'-benzyloxy-2-diethylamino-, hydrochloride (CAS: 19514-90-0) is a substituted acetanilide derivative with the molecular formula C₁₉H₂₄N₂O₂·HCl and a molecular weight of 348.91 g/mol . Its structure includes a benzyloxy group at the 3'-position and a diethylamino group at the 2-position of the acetanilide backbone. Synonyms include S 254 and (3'-Benzyloxy-2-diethylamino)acetanilide hydrochloride.

The hydrochloride salt form enhances solubility, a common strategy to improve bioavailability in pharmaceutical candidates.

Properties

CAS No. |

19514-90-0 |

|---|---|

Molecular Formula |

C19H25ClN2O2 |

Molecular Weight |

348.9 g/mol |

IUPAC Name |

diethyl-[2-oxo-2-(3-phenylmethoxyanilino)ethyl]azanium;chloride |

InChI |

InChI=1S/C19H24N2O2.ClH/c1-3-21(4-2)14-19(22)20-17-11-8-12-18(13-17)23-15-16-9-6-5-7-10-16;/h5-13H,3-4,14-15H2,1-2H3,(H,20,22);1H |

InChI Key |

OFPUVEGIGZQSSD-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CC(=O)NC1=CC(=CC=C1)OCC2=CC=CC=C2.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl-[2-oxo-2-(3-phenylmethoxyanilino)ethyl]azanium chloride typically involves the reaction of diethylamine with 2-oxo-2-(3-phenylmethoxyanilino)ethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

In an industrial setting, the production of diethyl-[2-oxo-2-(3-phenylmethoxyanilino)ethyl]azanium chloride may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for research applications .

Chemical Reactions Analysis

Types of Reactions

Diethyl-[2-oxo-2-(3-phenylmethoxyanilino)ethyl]azanium chloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as sodium azide or potassium cyanide in an aprotic solvent.

Major Products

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted azanium compounds.

Scientific Research Applications

Diethyl-[2-oxo-2-(3-phenylmethoxyanilino)ethyl]azanium chloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of diethyl-[2-oxo-2-(3-phenylmethoxyanilino)ethyl]azanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features :

- Diethylamino group: Contributes to basicity, enabling salt formation with hydrochloric acid for improved aqueous solubility.

Table 1: Key Physicochemical and Toxicological Properties

Key Comparative Insights :

However, the hydrochloride salt counterbalances this by improving ionic solubility . In contrast, acetoacetanilide lacks ionizable groups, resulting in lower solubility and restricting its use to non-pharmaceutical applications .

Toxicity and Metabolism: The target compound’s LD₅₀ of 940 mg/kg suggests moderate acute toxicity, though specific metabolic pathways are unclear . Comparatively, simpler acetanilides (e.g., parent acetanilide) are metabolized to aniline, a known toxicant, but the diethylamino and benzyloxy groups in the target may alter this pathway, as seen in structurally related compounds . Chlorinated analogs (e.g., 2'-chloro derivative ) may exhibit higher toxicity due to the electron-withdrawing effects of chlorine, which could stabilize reactive intermediates.

Pharmacological Potential: The diethylamino group is a hallmark of local anesthetics (e.g., lidocaine analogs ), suggesting the target compound could share similar mechanisms, such as sodium channel modulation. Enzymatic deacetylation rates vary significantly among species ; the target’s bulky substituents might slow metabolism compared to unsubstituted acetanilides, prolonging activity.

Synthetic Considerations :

- Substituted acetanilides are often synthesized via Friedel-Crafts acylation or nucleophilic substitution . The target compound’s benzyloxy group likely requires protective-group strategies, increasing synthetic complexity compared to methyl or chloro derivatives .

Q & A

Q. What are the key steps in synthesizing substituted acetanilide derivatives like Acetanilide, 3'-benzyloxy-2-diethylamino-, hydrochloride?

- Methodological Answer : The synthesis typically involves reacting substituted aniline derivatives with acylating agents (e.g., acetyl chloride) in the presence of a base (e.g., triethylamine) and a solvent like dichloromethane. For example, triethylamine acts as an acid scavenger to facilitate acetylation . After reaction completion, the mixture is diluted with water, basified with sodium bicarbonate, and the organic layer is concentrated to isolate the product. Characterization via melting point comparison and ¹H-NMR is standard .

Q. How are reaction conditions optimized to improve yield and purity for substituted acetanilides?

- Methodological Answer : Critical parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control (ambient to mild heating), and stoichiometric ratios (e.g., 1.1 eq acylating agent to 1.0 eq aniline). Reaction progress is monitored using thin-layer chromatography (TLC) to identify intermediates and byproducts .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : ¹H-NMR confirms structural integrity by identifying protons on the aromatic ring (e.g., benzyloxy groups) and diethylamino substituents. Melting point analysis validates purity, while TLC ensures reaction completion. Mass spectrometry (MS) or high-resolution MS (HRMS) may resolve molecular weight discrepancies .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-acylation or hydrolysis) be minimized during synthesis?

- Methodological Answer : Side reactions are mitigated by:

- Controlled reagent addition : Slow addition of acetyl chloride to avoid exothermic side reactions.

- Protecting groups : Benzyloxy groups are stable under acidic/basic conditions, preventing undesired cleavage .

- Solvent selection : Dichloromethane minimizes hydrolysis compared to protic solvents .

Q. What strategies resolve contradictions in NMR data for structurally similar acetanilide derivatives?

- Methodological Answer :

Q. How does the diethylamino group influence the compound’s pharmacological interactions?

- Methodological Answer : The diethylamino moiety enhances solubility via protonation under physiological pH, facilitating membrane permeability. Structural analogs interact with cellular targets (e.g., enzymes, receptors) through hydrogen bonding and hydrophobic effects. Mutagenicity studies of similar compounds suggest potential DNA intercalation, requiring in vitro genotoxicity assays (e.g., Ames test) for validation .

Q. What safety protocols are critical when handling this hydrochloride salt?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.